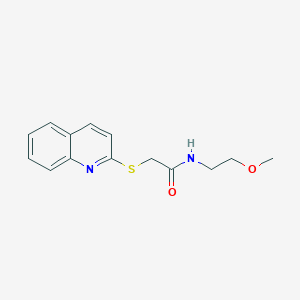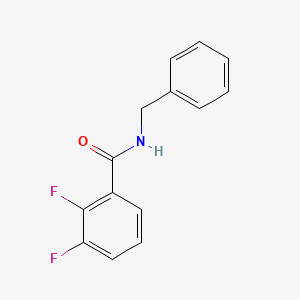
bis(4-tert-butylphenyl) 4,4'-sulfonyldibenzoate
Vue d'ensemble
Description
Bis(4-tert-butylphenyl) 4,4'-sulfonyldibenzoate, commonly known as BB-4, is a synthetic compound widely used in scientific research. It belongs to the family of benzophenone derivatives and has a molecular weight of 626.86 g/mol. BB-4 is a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.
Mécanisme D'action
BB-4 acts as a photoinitiator by absorbing UV light and initiating a chain reaction that leads to the formation of free radicals. These free radicals react with monomers to form polymers, resulting in the hardening of the material. BB-4 has been shown to have a high efficiency in initiating polymerization reactions, making it a popular choice for many applications.
Biochemical and Physiological Effects
BB-4 has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic, making it safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
BB-4 has several advantages for use in lab experiments. It has a high purity and is readily available, making it easy to use and reproduce results. It also has excellent light absorption properties and a high efficiency in initiating polymerization reactions. However, BB-4 has some limitations. It is sensitive to air and moisture, and its photoinitiating properties can be affected by the presence of other chemicals. Additionally, BB-4 has a limited solubility in water, which can limit its use in some applications.
Orientations Futures
BB-4 has several potential future directions for scientific research. It can be used in the development of new photopolymerization systems for dental resins, adhesives, and coatings. It can also be used in the development of new UV stabilizers for plastics, polymers, and other materials. Additionally, BB-4 can be modified to improve its solubility and stability, making it more versatile for different applications.
Conclusion
In conclusion, BB-4 is a synthetic compound that has been widely used in scientific research as a photoinitiator and UV stabilizer. It has excellent light absorption properties and a high efficiency in initiating polymerization reactions. BB-4 has no known biochemical or physiological effects on humans or animals and is considered to be non-toxic and non-carcinogenic. While it has some limitations, BB-4 has several potential future directions for scientific research, making it an important compound in the field of materials science.
Applications De Recherche Scientifique
BB-4 has been widely used in scientific research as a photoinitiator in the polymerization of dental resins, adhesives, and coatings. It is also used as a UV stabilizer in plastics, polymers, and other materials. BB-4 has been shown to have excellent light absorption properties in the UV range, making it an ideal candidate for photopolymerization reactions.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) 4-[4-(4-tert-butylphenoxy)carbonylphenyl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6S/c1-33(2,3)25-11-15-27(16-12-25)39-31(35)23-7-19-29(20-8-23)41(37,38)30-21-9-24(10-22-30)32(36)40-28-17-13-26(14-18-28)34(4,5)6/h7-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYRFVYKXYNUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4761584.png)
![2-{[(3,4-dichlorobenzyl)thio]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4761589.png)
![1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B4761600.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4761614.png)
![6-methyl-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4761617.png)

![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![4-({1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethyl-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4761631.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)

![3-({4-[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4761669.png)
